Boc-3-chloro-L-phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

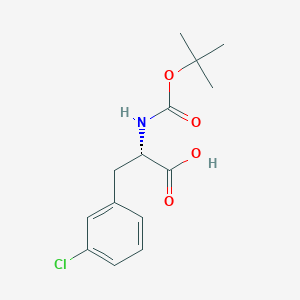

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCZHBTHQISEPPP-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375785 | |

| Record name | Boc-3-chloro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114873-03-9 | |

| Record name | 3-Chloro-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114873-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-3-chloro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-3-chloro-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-3-chloro-L-phenylalanine is a non-canonical amino acid derivative that serves as a crucial building block in modern peptide synthesis and drug discovery. The incorporation of this halogenated amino acid into peptide sequences allows for the exploration of novel chemical space, offering the potential to enhance biological activity, improve metabolic stability, and modulate receptor-ligand interactions. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the α-amino group facilitates its use in stepwise solid-phase and solution-phase peptide synthesis. This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Boc-3-chloro-D-phenylalanine[1] | Boc-3,4-dichloro-L-phenylalanine[2] |

| Synonyms | Boc-L-Phe(3-Cl)-OH, Boc-m-chloro-L-Phe-OH | Boc-D-Phe(3-Cl)-OH, Boc-m-chloro-D-Phe-OH | Boc-L-Phe(3,4-diCl)-OH |

| CAS Number | 114873-03-9[3] | 80102-25-6[1] | 80741-39-5[2] |

| Molecular Formula | C₁₄H₁₈ClNO₄[1][3] | C₁₄H₁₈ClNO₄[1] | C₁₄H₁₇Cl₂NO₄[2] |

| Molecular Weight | 299.75 g/mol [4] | 299.8 g/mol [1] | 334.2 g/mol [2] |

| Appearance | White powder[3] | White to off-white powder[1] | Not specified |

| Purity | ≥ 99% (HPLC, Chiral purity)[3] | ≥ 99% (HPLC)[1] | ≥ 99% (HPLC)[2] |

| Melting Point | Not reported | 104-109 °C[1] | 120-127 °C[2] |

| Optical Rotation | Not reported | [α]D²⁰ = +22 ± 2º (c=1 in DMF)[1] | [α]D²⁰ = +25.00 ± 1º (c=1.036% in EtOAc)[2] |

| Storage Conditions | 0-8 °C[3] | 0-8 °C[1] | 0-8 °C[2] |

Synthesis of this compound

The standard method for the synthesis of this compound involves the protection of the α-amino group of 3-chloro-L-phenylalanine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This reaction is a nucleophilic acyl substitution where the amino group attacks one of the carbonyl carbons of the Boc anhydride.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-chloro-L-phenylalanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH) or Triethylamine (TEA)

-

Dioxane or tert-Butanol

-

Water

-

Ethyl acetate or Diethyl ether

-

Hexane

-

Potassium hydrogen sulfate (KHSO₄) or Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve 3-chloro-L-phenylalanine in an aqueous solution of sodium hydroxide or a mixture of an organic solvent like dioxane or tert-butanol and water containing a base such as triethylamine.

-

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (typically 1.0-1.2 equivalents) dropwise at room temperature or while cooling in an ice bath.

-

Reaction: Allow the reaction mixture to stir at room temperature for several hours or overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

If an organic solvent was used, remove it under reduced pressure.

-

Wash the aqueous solution with a nonpolar solvent like hexane or diethyl ether to remove any unreacted Boc anhydride and byproducts.

-

Acidify the aqueous layer to a pH of 2-3 using a cold solution of potassium hydrogen sulfate or dilute hydrochloric acid. This will precipitate the Boc-protected amino acid.

-

-

Extraction: Extract the product into an organic solvent such as ethyl acetate or diethyl ether.

-

Drying and Evaporation: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield a white solid.

Spectroscopic Properties

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of this compound in a solvent like CDCl₃ would be expected to show the following signals:

-

Boc group: A singlet at approximately 1.4 ppm, integrating to 9 protons.

-

β-protons (CH₂): Two diastereotopic protons appearing as a multiplet (often two doublets of doublets) between 2.9 and 3.3 ppm.

-

α-proton (CH): A multiplet around 4.5 ppm.

-

Amide proton (NH): A broad singlet or doublet around 5.0-5.5 ppm.

-

Aromatic protons: A complex multiplet pattern between 7.0 and 7.3 ppm, corresponding to the four protons on the 3-chlorophenyl ring.

Mass Spectrometry (Predicted)

In electrospray ionization mass spectrometry (ESI-MS), this compound would be expected to show a protonated molecule [M+H]⁺ at m/z 300.09. The fragmentation pattern in MS/MS would likely involve characteristic losses from the Boc group and the amino acid side chain.

Table 2: Predicted Mass Spectrometry Fragmentation

| Ion | m/z (calculated) | Description |

| [M+H]⁺ | 300.09 | Protonated molecule |

| [M-C₄H₈+H]⁺ | 244.03 | Loss of isobutylene from the Boc group |

| [M-Boc+H]⁺ | 200.05 | Loss of the entire Boc group |

| Immonium ion | 154.02 | Characteristic immonium ion of 3-chlorophenylalanine |

Applications in Peptide Synthesis

This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis to introduce a 3-chlorophenylalanine residue into a peptide sequence. The Boc protecting group is stable under the basic conditions used for peptide coupling but can be readily removed with moderate acids like trifluoroacetic acid (TFA).

Experimental Protocol: Incorporation of this compound into a Peptide using SPPS

This protocol outlines a general cycle for coupling this compound to a resin-bound peptide.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling reagent (e.g., HBTU, HATU, DCC)

-

Base (e.g., DIPEA, TEA)

-

Solvent (e.g., DMF, NMP)

-

Deprotection solution (e.g., 50% TFA in DCM)

-

Washing solvents (e.g., DMF, DCM, MeOH)

Procedure:

-

Resin Swelling: Swell the peptide-resin in a suitable solvent like DMF or DCM.

-

Boc Deprotection: Remove the N-terminal Boc group of the resin-bound peptide by treating it with a solution of 50% TFA in DCM for approximately 30 minutes.

-

Washing: Wash the resin thoroughly with DCM, followed by a neutralization wash with a solution of 5-10% DIPEA in DMF, and then with DMF.

-

Coupling:

-

In a separate vessel, pre-activate this compound (2-4 equivalents) with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

-

Washing: Wash the resin with DMF, DCM, and MeOH to remove excess reagents and byproducts.

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.

-

Repeat: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.

Biological Activity and Potential Applications

The introduction of a chlorine atom onto the phenyl ring of phenylalanine can significantly influence the biological properties of a peptide. Halogenation can alter the lipophilicity, electronic properties, and steric bulk of the amino acid side chain, which in turn can affect peptide conformation, receptor binding, and metabolic stability.

While specific studies on peptides containing 3-chloro-L-phenylalanine are limited, research on related halogenated phenylalanines suggests several potential applications:

-

Drug Design and Development: The unique properties of 3-chlorophenylalanine can be exploited to design peptides with enhanced therapeutic potential, particularly in areas like oncology and neurodegenerative diseases.[1][3] The chlorine atom can form halogen bonds, which are a type of non-covalent interaction that can contribute to the binding affinity and selectivity of a peptide for its target receptor.

-

Enzyme Inhibition: Peptides containing modified amino acids can act as potent and selective enzyme inhibitors. For example, p-chlorophenylalanine, an isomer of 3-chlorophenylalanine, is a known inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis.[5] This suggests that peptides incorporating 3-chlorophenylalanine could be designed to target specific enzymes.

-

Antimicrobial and Antifungal Peptides: The incorporation of hydrophobic and modified amino acids is a common strategy to enhance the activity of antimicrobial peptides. The increased lipophilicity provided by the chlorophenyl group may improve the peptide's ability to interact with and disrupt microbial cell membranes.

-

Neuroscience Research: Given the effects of p-chlorophenylalanine on neurotransmitter systems, peptides containing 3-chlorophenylalanine could be valuable tools for studying neurological pathways and developing novel therapeutics for neurological disorders.[6]

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical mechanism by which a peptide containing 3-chloro-L-phenylalanine might exert its biological effect, for example, by inhibiting a receptor tyrosine kinase (RTK) signaling pathway involved in cell proliferation. The enhanced binding affinity due to the halogenated residue could lead to more potent inhibition of receptor dimerization and downstream signaling.

Conclusion

This compound is a valuable synthetic tool for peptide chemists and drug discovery scientists. Its unique structural features offer the potential to create novel peptides with enhanced biological properties. While some specific physical and biological data for this compound remain to be fully elucidated, the available information on related compounds provides a strong basis for its application in the rational design of new therapeutic agents. Further research into the biological effects of peptides containing 3-chloro-L-phenylalanine is warranted to fully explore their therapeutic potential.

References

Boc-3-chloro-L-phenylalanine structure and IUPAC name.

An In-depth Technical Guide to Boc-3-chloro-L-phenylalanine

For researchers, medicinal chemists, and professionals in drug development, the use of non-canonical amino acids is a cornerstone of modern peptide and peptidomimetic design. Among these, halogenated derivatives offer unique properties for modulating peptide structure, stability, and biological activity. This guide provides a comprehensive technical overview of this compound, a key building block in this field.

Chemical Structure and Nomenclature

This compound is a derivative of the natural amino acid L-phenylalanine. It features two key modifications: a chlorine atom substituted at the meta (3-position) of the phenyl ring and a tert-butyloxycarbonyl (Boc) protecting group on the α-amino function.

IUPAC Name: (2S)-3-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid[1].

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The incorporation of the 3-chloro-phenyl group significantly influences the lipophilicity and electronic properties of the amino acid side chain, which can enhance membrane permeability and create specific interactions within biological targets[2]. The Boc group ensures compatibility with standard peptide synthesis workflows.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference(s) |

| CAS Number | 114873-03-9 | [1][3][4] |

| Molecular Formula | C₁₄H₁₈ClNO₄ | [3][4] |

| Molecular Weight | 299.75 g/mol | [1] |

| Appearance | White powder | [3][4] |

| Purity | ≥ 99% (HPLC) | [3][4] |

| Melting Point | 110 °C | [5] |

| Boiling Point | 452.5 ± 40.0 °C (Predicted) | [5] |

| Density | 1.245 g/cm³ (Predicted) | [5] |

| Storage Conditions | 0–8 °C | [3][4][5] |

| Synonyms | Boc-L-Phe(3-Cl)-OH, Boc-m-chloro-L-Phe-OH | [3][4] |

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is achieved through the standard N-protection of the parent amino acid, 3-chloro-L-phenylalanine, using di-tert-butyl dicarbonate ((Boc)₂O). This procedure is well-established for the Boc-protection of amino acids[6][7].

Materials:

-

3-chloro-L-phenylalanine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

1,4-Dioxane

-

1N Sodium hydroxide (NaOH) solution

-

2N Potassium bisulfate (KHSO₄) solution

-

Ethyl acetate

-

Deionized water

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 3-chloro-L-phenylalanine (1 equivalent) in 1,4-dioxane and 1N NaOH solution. Stir the mixture vigorously for 15-20 minutes until a clear solution is obtained.

-

Cool the reaction vessel in an ice bath.

-

Add di-tert-butyl dicarbonate (1.1 equivalents) dropwise to the cooled, stirring solution.

-

Remove the ice bath and allow the reaction mixture to stir overnight at room temperature.

-

After the reaction is complete (monitored by TLC), acidify the mixture to a pH of 2-3 by the careful, dropwise addition of a 2N KHSO₄ solution.

-

Concentrate the reaction mixture in vacuo to remove the 1,4-dioxane.

-

Extract the aqueous residue three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with deionized water and brine solution.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purify the product by recrystallization or column chromatography to obtain this compound as a white solid.

Incorporation into Peptides via Boc-SPPS

This compound is a standard building block for Boc-based Solid-Phase Peptide Synthesis (SPPS)[4][8]. The general cycle involves the sequential deprotection of the N-terminal Boc group and coupling of the next Boc-protected amino acid.

Materials:

-

N-terminal Boc-deprotected peptide-resin

-

This compound

-

Coupling agent (e.g., HBTU, DCC)

-

Base (e.g., DIEA)

-

Solvent (e.g., DMF, DCM)

-

Deprotection agent (e.g., Trifluoroacetic acid (TFA) in DCM)

Procedure (Single Coupling Cycle):

-

Resin Swelling: Swell the peptide-resin in DCM or DMF for 30-60 minutes in a reaction vessel.

-

Boc Deprotection: Remove the N-terminal Boc group by treating the resin with a solution of 25-50% TFA in DCM for 20-30 minutes[9].

-

Washing: Wash the resin thoroughly with DCM to remove residual TFA.

-

Neutralization: Neutralize the resulting trifluoroacetate salt on the N-terminus by washing the resin with a solution of 5-10% DIEA in DCM[10]. Wash again with DCM to remove excess base.

-

Amino Acid Activation & Coupling: In a separate vial, pre-activate this compound (3 equivalents) with a coupling agent like HBTU (2.9 equivalents) and DIEA (6 equivalents) in DMF for several minutes[5].

-

Add the activated amino acid solution to the neutralized peptide-resin and agitate for 1-2 hours at room temperature.

-

Monitoring: Monitor the coupling reaction for completion using a qualitative method such as the Kaiser test. A negative result indicates a successful coupling.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The peptide-resin is now ready for the next deprotection and coupling cycle.

Application Workflow in Peptide Synthesis

The primary application of this compound is as a building block in Boc-SPPS. The workflow diagram below illustrates the key stages of this process, highlighting where the amino acid derivative is incorporated. This methodology is fundamental to creating novel peptides for drug discovery and biochemical research[4][8].

Caption: General workflow for Boc Solid-Phase Peptide Synthesis (SPPS).

Biological Significance and Applications

While this compound is not biologically active itself, its incorporation into peptide sequences can profoundly impact the resulting molecule's therapeutic properties. Peptides containing chlorinated phenylalanine residues are explored for various applications:

-

Drug Development: Used to create peptide analogs with enhanced stability, receptor affinity, and pharmacokinetic profiles for targeting diseases like cancer or neurological disorders[4][8].

-

Antimicrobial Peptides: The modified hydrophobicity can enhance the membrane-disrupting capabilities of antimicrobial peptides, a strategy used to combat drug-resistant bacteria.

-

Protein Engineering: Serves as a structural probe to investigate protein-protein interactions and enzyme mechanisms due to the unique electronic and steric properties of the chlorine atom[8].

References

- 1. chembk.com [chembk.com]

- 2. chempep.com [chempep.com]

- 3. L-3-Chlorophenylalanine synthesis - chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. chemimpex.com [chemimpex.com]

- 9. benchchem.com [benchchem.com]

- 10. peptide.com [peptide.com]

Synthesis of Boc-3-chloro-L-phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of a robust and well-documented pathway for the synthesis of Boc-3-chloro-L-phenylalanine, a valuable building block in peptide synthesis and drug discovery. The presented methodology focuses on a chemoenzymatic approach, ensuring high enantiomeric purity of the final product. This guide includes detailed experimental protocols, quantitative data summarized for clarity, and workflow visualizations to facilitate understanding and implementation in a laboratory setting.

Overview of the Synthetic Pathway

The synthesis of this compound is strategically divided into three core stages, beginning with the creation of a racemic precursor, followed by an enzymatic resolution to isolate the desired L-enantiomer, and concluding with the protection of the amino group. This chemoenzymatic route is advantageous as it avoids the challenges of direct, regioselective chlorination of L-phenylalanine and ensures a high degree of stereochemical control.

The overall workflow is as follows:

-

Erlenmeyer-Plöchl Synthesis: Reaction of 3-chlorobenzaldehyde with N-acetylglycine to produce N-acetyl-DL-3-chlorophenylalanine.

-

Enzymatic Resolution: Selective hydrolysis of the L-enantiomer of N-acetyl-DL-3-chlorophenylalanine using an aminoacylase enzyme, yielding 3-chloro-L-phenylalanine.

-

Boc Protection: Protection of the amino group of 3-chloro-L-phenylalanine using di-tert-butyl dicarbonate to afford the final product, this compound.

Quantitative Data Summary

The following tables provide a summary of the reagents and expected yields for each stage of the synthesis.

Table 1: Reagents for the Synthesis of N-Acetyl-DL-3-chlorophenylalanine (Erlenmeyer-Plöchl)

| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume |

| 3-Chlorobenzaldehyde | 140.57 | 1.0 | 140.6 g |

| N-Acetylglycine | 117.10 | 1.0 | 117.1 g |

| Sodium Acetate (anhydrous) | 82.03 | 1.0 | 82.0 g |

| Acetic Anhydride | 102.09 | 3.0 | 280 mL |

Table 2: Expected Yields and Purity

| Step | Product | Theoretical Yield (g) | Expected Yield (%) | Purity |

| 1 | N-Acetyl-DL-3-chlorophenylalanine | 241.7 | 60-70% | >95% |

| 2 | 3-Chloro-L-phenylalanine | 99.8 (from racemic) | 85-95% (of L-isomer) | >99% (e.e.) |

| 3 | This compound | 149.9 | 85-95% | >98% |

Detailed Experimental Protocols

Stage 1: Synthesis of N-Acetyl-DL-3-chlorophenylalanine via Erlenmeyer-Plöchl Reaction

This protocol is adapted from established procedures for the Erlenmeyer-Plöchl synthesis of α-amino acids.

Materials:

-

3-Chlorobenzaldehyde (140.6 g, 1.0 mol)

-

N-Acetylglycine (117.1 g, 1.0 mol)

-

Anhydrous sodium acetate (82.0 g, 1.0 mol)

-

Acetic anhydride (280 mL, 3.0 mol)

-

Round-bottom flask (1 L) equipped with a reflux condenser and mechanical stirrer

-

Heating mantle

Procedure:

-

To the 1 L round-bottom flask, add 3-chlorobenzaldehyde, N-acetylglycine, and anhydrous sodium acetate.

-

Add acetic anhydride to the mixture.

-

Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly add water to the cooled mixture to precipitate the azlactone intermediate and hydrolyze the excess acetic anhydride.

-

The intermediate is then hydrolyzed to N-acetyl-DL-3-chlorophenylalanine by refluxing with a dilute aqueous acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH) until the azlactone is fully consumed (monitor by TLC).

-

Upon cooling, the N-acetyl-DL-3-chlorophenylalanine will precipitate.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Stage 2: Enzymatic Resolution of N-Acetyl-DL-3-chlorophenylalanine

This protocol utilizes an aminoacylase for the stereoselective hydrolysis of the L-enantiomer.[1][][3][4]

Materials:

-

N-Acetyl-DL-3-chlorophenylalanine (e.g., 24.2 g, 0.1 mol)

-

Aminoacylase from porcine kidney or a recombinant source (e.g., Aspergillus oryzae)

-

0.1 M Phosphate buffer (pH 7.0)

-

Cobalt(II) chloride solution (1 M) (as an enzyme activator, if required)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Separatory funnel

-

pH meter

Procedure:

-

Dissolve N-acetyl-DL-3-chlorophenylalanine in 0.1 M phosphate buffer (pH 7.0) to a final concentration of approximately 0.1-0.2 M. Adjust the pH to 7.0 with a suitable base (e.g., NaOH) if necessary.

-

Add the aminoacylase enzyme to the solution. The optimal enzyme concentration should be determined empirically but a starting point is typically 1-5 mg of enzyme per gram of substrate. If the enzyme requires a cofactor, add a catalytic amount of CoCl₂ solution.

-

Incubate the mixture at the optimal temperature for the enzyme (typically 37-50 °C) with gentle stirring.

-

Monitor the progress of the reaction by measuring the formation of the free amino acid (e.g., by TLC or HPLC). The reaction is complete when approximately 50% of the starting material has been consumed.

-

Once the reaction is complete, acidify the solution to a pH of approximately 5 with 1 M HCl. This will precipitate the unreacted N-acetyl-D-3-chlorophenylalanine.

-

Filter the mixture to remove the precipitated N-acetyl-D-3-chlorophenylalanine.

-

The filtrate, containing the desired 3-chloro-L-phenylalanine, can be further purified. One common method is to adjust the pH of the filtrate to the isoelectric point of 3-chloro-L-phenylalanine to induce precipitation. Alternatively, ion-exchange chromatography can be used for purification.[5]

-

Collect the purified 3-chloro-L-phenylalanine and dry under vacuum.

Stage 3: Boc Protection of 3-Chloro-L-phenylalanine

This protocol is a well-established and reliable method for the N-tert-butoxycarbonylation of amino acids.

Materials:

-

3-Chloro-L-phenylalanine (e.g., 20.0 g, 0.1 mol)

-

Di-tert-butyl dicarbonate (Boc₂O) (22.9 g, 0.105 mol)

-

1,4-Dioxane

-

Water

-

Sodium hydroxide (1 M solution)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Potassium bisulfate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

Dissolve 3-chloro-L-phenylalanine in a mixture of 1,4-dioxane and water.

-

Cool the solution in an ice bath and add 1 M sodium hydroxide solution to adjust the pH to approximately 9-10.

-

Add di-tert-butyl dicarbonate to the solution while maintaining the pH between 9 and 10 by the dropwise addition of 1 M NaOH.

-

Allow the reaction to warm to room temperature and stir overnight.

-

After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure to remove the dioxane.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold potassium bisulfate solution.

-

Extract the product into ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Conclusion

The chemoenzymatic pathway detailed in this guide offers a reliable and scalable method for the synthesis of enantiomerically pure this compound. By employing the robust Erlenmeyer-Plöchl reaction followed by a highly selective enzymatic resolution, this approach provides a practical solution for obtaining this valuable intermediate for applications in pharmaceutical research and development. The provided protocols and data serve as a comprehensive resource for scientists and researchers in the field.

References

Boc-3-chloro-L-phenylalanine CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-3-chloro-L-phenylalanine (Boc-3-chloro-L-phenylalanine) is a chemically modified, non-proteinogenic amino acid derivative. It serves as a crucial building block in solid-phase peptide synthesis (SPPS) and medicinal chemistry. The incorporation of a chlorine atom onto the phenyl ring of phenylalanine can significantly alter the electronic and steric properties of the resulting peptide, leading to enhanced biological activity, improved stability, and unique conformational characteristics. This guide provides a comprehensive overview of its chemical properties, applications in peptide synthesis, and biological relevance.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below. These values are essential for experimental design, including reaction stoichiometry and analytical characterization.

| Property | Value | References |

| CAS Number | 114873-03-9 | [1] |

| Molecular Formula | C₁₄H₁₈ClNO₄ | [1] |

| Molecular Weight | 299.75 g/mol | |

| Appearance | White to off-white powder | |

| Purity | ≥97% | [2] |

| Storage | 0-8 °C | [1] |

Applications in Peptide Synthesis

This compound is primarily utilized as a protected amino acid in Boc-chemistry solid-phase peptide synthesis (SPPS). The Boc protecting group on the α-amine allows for the controlled, sequential addition of amino acids to a growing peptide chain attached to a solid support. The unique properties of the 3-chloro-phenylalanine residue can be leveraged to create novel peptides for various research and therapeutic purposes.[1][2]

Experimental Protocol: Incorporation of this compound via Boc-SPPS

This protocol outlines the manual steps for incorporating a this compound residue into a peptide sequence using a generic Boc-SPPS workflow.

Materials:

-

Merrifield resin (or other suitable resin for Boc chemistry)

-

This compound

-

Other required Boc-protected amino acids

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HATU, HOBt, DIC)

-

Scavengers for cleavage (e.g., anisole, thioanisole)

-

Anhydrous hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage

-

Diethyl ether

Procedure:

-

Resin Swelling:

-

Place the desired amount of resin in a reaction vessel.

-

Add DCM and allow the resin to swell for at least 30 minutes with gentle agitation.

-

Drain the solvent.

-

-

Boc Deprotection:

-

Wash the resin with DCM (3x).

-

Add a solution of 50% TFA in DCM to the resin. Agitate for 2-5 minutes and drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the deprotection solution and wash the resin thoroughly with DCM (5x) to remove residual TFA.

-

-

Neutralization:

-

Add a solution of 5-10% DIEA in DCM to the resin.

-

Agitate for 2 minutes and drain. Repeat this step once.

-

Wash the resin with DCM (3x) to remove excess base.

-

-

Amino Acid Coupling (Incorporation of this compound):

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent such as HOBt (3 equivalents) in DMF.

-

Add a carbodiimide like DIC (3 equivalents) or an aminium salt like HBTU (2.9 equivalents) and DIEA (6 equivalents) to the amino acid solution to pre-activate it for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected and neutralized peptide-resin.

-

Agitate the reaction vessel for 1-2 hours. The completion of the reaction can be monitored using a Kaiser test.

-

-

Chain Elongation:

-

Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

-

-

Final Cleavage and Deprotection:

-

Once the synthesis is complete, dry the peptide-resin thoroughly under vacuum.

-

Transfer the resin to a specialized apparatus for HF or TFMSA cleavage.

-

Add appropriate scavengers to the reaction vessel.

-

Carefully add the strong acid (e.g., HF) at a low temperature (0 °C) and stir for 1-2 hours.

-

Evaporate the acid and wash the cleaved peptide with cold diethyl ether to precipitate the crude product.

-

The crude peptide can then be purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Experimental Workflow Diagram

Biological Significance and Signaling Pathways

The introduction of a chloro-substituent on the phenylalanine ring can influence the peptide's interaction with biological targets. Halogenated phenylalanines have been explored for their potential to enhance binding affinity to proteins. Specifically, chloro-phenylalanine residues can modulate the pharmacokinetic and pharmacodynamic properties of peptide-based drug candidates.[2] Research has shown interest in such modified peptides for developing therapeutics for neurological disorders and cancer.[1]

While direct signaling pathways for this compound itself are not defined, the functional consequence of its incorporation into peptides can be illustrated. For instance, para-chlorophenylalanine (a related compound) has been shown to affect serotonergic pathways by inhibiting tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis. This leads to a depletion of serotonin, which in turn can affect the expression of other signaling molecules, such as Vasoactive Intestinal Peptide (VIP).[3] This provides a model for how a chlorinated phenylalanine residue within a peptide could modulate a biological signaling cascade.

Illustrative Signaling Pathway

The following diagram illustrates a potential mechanism by which a peptide containing a chlorinated phenylalanine analog could modulate a cellular signaling pathway, based on the known effects of p-chlorophenylalanine.

Conclusion

This compound is a valuable synthetic tool for peptide chemists and drug developers. Its utility in SPPS allows for the creation of peptides with potentially enhanced therapeutic properties. The introduction of the chloro-moiety provides a strategic modification to fine-tune the biological activity and pharmacokinetic profile of peptide-based drug candidates, making it a compound of significant interest in the fields of medicinal chemistry and chemical biology.

References

Technical Guide: Solubility and Stability of Boc-3-chloro-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-3-chloro-L-phenylalanine is a non-natural, protected amino acid derivative widely utilized in peptide synthesis and medicinal chemistry.[1][2] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the α-amino group enhances its stability during peptide coupling reactions and increases its solubility in organic solvents, making it a valuable building block for the synthesis of complex and modified peptides.[1][2] The chlorophenyl moiety introduces unique steric and electronic properties, enabling the design of novel therapeutic agents with specific biological interactions, particularly in the fields of cancer and neurodegenerative diseases.[1][2] Understanding the solubility and stability of this reagent is critical for its effective storage, handling, and incorporation into synthetic workflows.

Compound Details:

-

Synonyms: Boc-L-Phe(3-Cl)-OH, Boc-m-chloro-L-Phe-OH[1]

-

CAS Number: 114873-03-9[1]

-

Molecular Formula: C₁₄H₁₈ClNO₄[1]

-

Molecular Weight: 299.8 g/mol [1]

Solubility Profile

The solubility of this compound is dictated by the interplay between the hydrophobic Boc and chlorophenyl groups and the hydrophilic carboxylic acid group. While specific quantitative solubility data is not extensively published, a qualitative assessment can be made based on the general principles of protected amino acids. The Boc group generally enhances solubility in a range of organic solvents.[1][2]

Table 1: Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Solvent Examples | Expected Solubility | Rationale & Remarks |

| Polar Aprotic | DMSO, DMF, NMP | High | These solvents are effective at solvating both the polar and non-polar regions of the molecule. DMSO is often used to prepare concentrated stock solutions.[4][5] |

| Chlorinated | Dichloromethane (DCM) | Moderate to High | Commonly used as a reaction solvent for peptide synthesis and Boc-deprotection steps.[6] |

| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate | Often used in Boc-protection reactions.[6] |

| Alcohols | Methanol, Ethanol | Moderate | The polarity of alcohols can solvate the carboxylic acid group, but the hydrophobic regions may limit high solubility.[5] |

| Non-Polar | Hexanes, Toluene | Low | The overall polarity of the molecule is too high for significant solubility in non-polar solvents. |

| Aqueous (Neutral) | Water, PBS (pH 7.4) | Low | The large hydrophobic surface area from the Boc and chlorophenyl groups limits solubility in neutral aqueous solutions.[5] |

| Aqueous (Basic) | Dilute NH₄OH, NaHCO₃ | High | Deprotonation of the carboxylic acid to form a carboxylate salt significantly increases aqueous solubility.[5][7] |

| Aqueous (Acidic) | Dilute Acetic Acid | Low | The carboxylic acid remains protonated, and the Boc group is labile and will be cleaved over time.[5][7] |

Stability Profile

The stability of this compound is primarily determined by the lability of the tert-butoxycarbonyl (Boc) protecting group.[8] This group is designed to be stable under a specific set of conditions while being easily removable under others, which is fundamental to its utility in multi-step synthesis.[]

Table 2: Stability of this compound under Various Conditions

| Condition | Stability | Primary Degradation Pathway | Products |

| Acidic (e.g., TFA, HCl) | Labile | Acid-catalyzed hydrolysis (deprotection) | 3-chloro-L-phenylalanine, CO₂, Isobutylene, tert-butanol[8][][11] |

| Basic (e.g., NaOH, Piperidine) | Stable | N/A | No significant degradation. The Boc group is resistant to alkaline hydrolysis.[6][8][11] |

| Neutral (pH ~7) | Stable | N/A | Stable under neutral aqueous conditions.[8] |

| Elevated Temperature | Potentially Labile | Thermolytic cleavage of the Boc group | 3-chloro-L-phenylalanine and byproducts.[8] |

| Light Exposure | Generally Stable | Photolytic degradation (minor) | While generally stable, prolonged exposure to UV light should be avoided as a general precaution for complex organic molecules.[8] |

| Reducing Agents (e.g., H₂/Pd) | Stable | N/A | The Boc group is stable to common catalytic hydrogenation conditions.[6] |

| Nucleophiles | Stable | N/A | Resistant to most nucleophiles.[11] |

Storage Recommendations: For long-term stability, this compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture.[1][8][12]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (pH-Dependent)

This protocol outlines a method to determine the solubility of this compound in aqueous buffers of different pH values.

-

Materials:

-

This compound

-

Phosphate Buffered Saline (PBS), pH 7.4

-

0.1 M Sodium Bicarbonate buffer, pH 8.5

-

HPLC system with a C18 column and UV detector

-

Analytical balance, vortex mixer, centrifuge, pH meter

-

-

Procedure:

-

Prepare saturated solutions by adding an excess amount of this compound to separate vials containing each buffer (e.g., 10 mg in 1 mL).

-

Equilibrate the samples by rotating or shaking them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

-

Carefully collect a known volume of the supernatant without disturbing the pellet.

-

Dilute the supernatant with the mobile phase to a concentration within the calibrated range of the HPLC method.

-

Analyze the diluted samples by a validated stability-indicating HPLC method to determine the concentration.

-

Calculate the solubility in mg/mL or mM from the measured concentration and the dilution factor.

-

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol is used to evaluate the stability of the compound under stress conditions, identifying potential degradation products and pathways.

-

Materials:

-

This compound

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

Deionized Water

-

HPLC system with a C18 column and UV detector

-

Thermostatic oven, photostability chamber

-

-

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for various time points (e.g., 1, 4, 8, 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for the same time points.

-

Neutral Hydrolysis: Mix the stock solution with deionized water. Incubate under the same conditions as the acid/base samples.

-

Thermal Stress: Store the solid compound in an oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 7 days).

-

Photostability: Expose the solid compound to light according to ICH Q1B guidelines.

-

Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to the target concentration. Analyze by a stability-indicating HPLC method.

-

Data Analysis: Quantify the peak area of the parent compound and any degradation products. Calculate the percentage of degradation over time for each stress condition.

-

Visualizations

Caption: Degradation pathways of this compound.

Caption: Experimental workflow for solubility determination.

Caption: Workflow for a forced degradation (stability) study.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. bachem.com [bachem.com]

- 6. benchchem.com [benchchem.com]

- 7. genscript.com [genscript.com]

- 8. benchchem.com [benchchem.com]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

- 12. (S)-N-BOC-3-Chlorophenylalanine | 114873-03-9 [amp.chemicalbook.com]

A Technical Guide to the NMR and Mass Spectrometry Data of Boc-3-chloro-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Compound Information

Boc-3-chloro-L-phenylalanine is a derivative of the amino acid L-phenylalanine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a chlorine atom at the meta-position of the phenyl ring.[1]

| Property | Value | Reference |

| Chemical Name | (2S)-2-[(tert-butoxycarbonyl)amino]-3-(3-chlorophenyl)propanoic acid | [1] |

| Synonyms | Boc-L-Phe(3-Cl)-OH, Boc-m-chloro-L-Phe-OH | [1] |

| Molecular Formula | C₁₄H₁₈ClNO₄ | [1] |

| Molecular Weight | 299.75 g/mol | |

| CAS Number | 114873-03-9 | [1] |

| Appearance | White to off-white powder | [1] |

Predicted Spectroscopic Data

The following tables summarize the predicted NMR and mass spectrometry data for this compound. The predictions are derived from foundational principles of spectroscopy and analysis of published data for similar compounds, such as Boc-L-phenylalanine and other halogenated phenylalanine derivatives.

Predicted ¹H NMR Data

The ¹H NMR spectrum is predicted to show characteristic signals for the Boc group, the amino acid backbone, and the substituted aromatic ring. The solvent for this predicted data is Chloroform-d (CDCl₃).

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Number of Protons | Assignment |

| ~7.25 | t, J ≈ 7.8 Hz | 1H | Ar-H5 |

| ~7.20 | s | 1H | Ar-H2 |

| ~7.15 | d, J ≈ 7.8 Hz | 1H | Ar-H6 |

| ~7.05 | d, J ≈ 7.8 Hz | 1H | Ar-H4 |

| ~5.10 | d, J ≈ 8.0 Hz | 1H | NH |

| ~4.60 | m | 1H | α-CH |

| ~3.15 | dd, J ≈ 14.0, 5.5 Hz | 1H | β-CHa |

| ~3.05 | dd, J ≈ 14.0, 6.5 Hz | 1H | β-CHb |

| 1.43 | s | 9H | Boc (t-butyl) |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum in CDCl₃ would display signals for the carbonyl carbons, the aromatic carbons (with splitting patterns influenced by the chloro-substituent), and the aliphatic carbons of the amino acid and Boc group.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~175.5 | C=O (acid) |

| ~155.5 | C=O (Boc) |

| ~138.0 | Ar-C1 |

| ~134.5 | Ar-C3 |

| ~130.0 | Ar-C5 |

| ~129.5 | Ar-C2 |

| ~127.5 | Ar-C6 |

| ~126.0 | Ar-C4 |

| ~80.0 | C(CH₃)₃ (Boc) |

| ~54.0 | α-CH |

| ~38.0 | β-CH₂ |

| 28.3 | C(CH₃)₃ (Boc) |

Predicted Mass Spectrometry Data

Mass spectrometry, particularly with electrospray ionization (ESI), would be expected to show the molecular ion and characteristic fragments.

| m/z (Predicted) | Ion | Notes |

| 298.0846 | [M-H]⁻ | Negative ion mode, calculated for C₁₄H₁₇ClNO₄ |

| 300.0999 | [M+H]⁺ | Positive ion mode, calculated for C₁₄H₁₉ClNO₄ |

| 322.0818 | [M+Na]⁺ | Sodium adduct, positive ion mode, calculated for C₁₄H₁₈ClNO₄Na |

| 244.0429 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group |

| 200.0478 | [M+H - C₅H₉O₂]⁺ | Loss of the entire Boc group |

| 154.0162 | [M+H - C₅H₉O₂ - COOH]⁺ | Subsequent loss of the carboxyl group |

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and mass spectrometry data for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; vortex gently if necessary.

-

-

Instrumentation and Parameters :

-

Spectrometer : A 400 MHz or higher field NMR spectrometer.

-

Nuclei : ¹H and ¹³C.

-

¹H NMR Parameters :

-

Pulse Program : Standard single pulse (zg30).

-

Acquisition Time : ~3-4 seconds.

-

Relaxation Delay : 2 seconds.

-

Number of Scans : 16-64, depending on sample concentration.

-

Spectral Width : -2 to 12 ppm.

-

-

¹³C NMR Parameters :

-

Pulse Program : Proton-decoupled pulse program (zgpg30).

-

Acquisition Time : ~1-2 seconds.

-

Relaxation Delay : 2 seconds.

-

Number of Scans : 1024-4096, due to the low natural abundance of ¹³C.

-

Spectral Width : -10 to 220 ppm.

-

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation :

-

Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent like methanol or acetonitrile.

-

Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

-

-

Instrumentation and Parameters :

-

LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column : A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A : 0.1% formic acid in water.

-

Mobile Phase B : 0.1% formic acid in acetonitrile.

-

Gradient : A suitable gradient from 5% B to 95% B over 5-10 minutes.

-

Flow Rate : 0.2-0.4 mL/min.

-

Injection Volume : 1-5 µL.

-

-

MS System : An electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).

-

Ionization Mode : Positive and negative ESI modes.

-

Capillary Voltage : 3-4 kV.

-

Source Temperature : 120-150 °C.

-

Scan Range : 100-500 m/z.

-

-

-

Data Analysis :

-

Extract the mass spectra from the chromatographic peak corresponding to the compound.

-

Determine the accurate mass of the molecular ion ([M+H]⁺, [M-H]⁻, [M+Na]⁺).

-

If using tandem MS (MS/MS), fragment the parent ion and analyze the resulting product ions to confirm the structure.

-

Visualizations

Analytical Workflow

The following diagram illustrates a typical workflow for the characterization of a novel amino acid derivative.

References

Technical Guide: High-Purity Boc-3-chloro-L-phenylalanine for Research and Development

Introduction: Boc-3-chloro-L-phenylalanine is a chemically protected, non-proteinogenic amino acid derivative crucial for advanced peptide synthesis and medicinal chemistry.[1][2] The presence of a chlorine atom on the phenyl ring provides a unique structural element that can modulate the pharmacological properties of peptides, while the tert-butyloxycarbonyl (Boc) protecting group ensures stability and facilitates controlled, sequential additions in solid-phase peptide synthesis (SPPS).[1][3] This derivative is a key building block for creating modified peptides and designing novel therapeutic agents, with applications in areas such as oncology and neurology.[1][2][3] Its compatibility with various coupling reagents makes it a versatile tool for researchers in both academic and industrial settings.[1][3]

Commercial Suppliers and Specifications

For researchers and drug development professionals, sourcing high-purity raw materials is critical. Several chemical suppliers offer this compound, often with purity levels exceeding 95%. The following table summarizes key specifications from various commercial sources to aid in comparison and procurement.

| Supplier / Brand | Purity | CAS Number | Molecular Formula | Molecular Weight | Appearance | Storage |

| Chem-Impex | ≥ 99% (HPLC, Chiral purity) | 114873-03-9 | C₁₄H₁₈ClNO₄ | 299.8 g/mol | White powder | 0-8 °C |

| Thermo Scientific Chemicals | 95% | 114873-03-9 | C₁₄H₁₈ClNO₄ | 299.75 g/mol | Not Specified | Not Specified |

| Fisher Scientific | 95% | 114873-03-9 | C₁₄H₁₈ClNO₄ | Not Specified | Not Specified | Not Specified |

Note: Data is compiled from publicly available information on supplier websites.[1][4][5] Researchers should always request a lot-specific Certificate of Analysis for detailed quantitative data.

Representative Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is its incorporation into peptide chains using SPPS. The following is a generalized protocol for the Boc-based synthesis method.

Objective: To incorporate this compound into a growing peptide chain on a solid support resin.

Materials:

-

Pre-loaded resin (e.g., Merrifield resin)

-

This compound

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling agent (e.g., DCC, HBTU/HOBt)

-

Washing solvents (DCM, DMF)

Methodology:

-

Resin Swelling: The resin is swelled in a suitable solvent like DCM or DMF for 30-60 minutes with gentle agitation to prepare it for the reaction.[6]

-

Boc Deprotection: The Boc protecting group from the N-terminus of the resin-bound amino acid is removed. This is typically achieved by treating the resin with a solution of 50% TFA in DCM for approximately 20-30 minutes.[6] The resin is then washed thoroughly with DCM to remove residual acid.[6]

-

Neutralization: The newly exposed amino group is neutralized using a solution of 10% DIEA in DCM.[6] This step is repeated, followed by extensive washing with DCM to remove excess base, preparing the resin for the coupling reaction.[6]

-

Amino Acid Coupling: this compound (typically 3 equivalents relative to the resin's loading capacity) is pre-activated with a coupling agent (e.g., DCC) and then added to the neutralized resin.[6] The reaction mixture is agitated for 2-4 hours at room temperature.[6]

-

Monitoring and Washing: The completeness of the coupling reaction is monitored using a qualitative method like the Kaiser test.[6] Upon completion (indicated by a negative Kaiser test), the coupling solution is drained, and the resin is washed with DMF and DCM to remove unreacted reagents.[6]

-

Chain Elongation: Steps 2 through 5 are repeated for each subsequent amino acid to be added to the peptide sequence.

-

Cleavage and Final Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed, typically using a strong acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

-

Purification and Analysis: The crude peptide is purified, commonly by reverse-phase high-performance liquid chromatography (RP-HPLC). The final product's purity and identity are confirmed using analytical techniques such as mass spectrometry and analytical HPLC.[6]

Relevant Biological Signaling Pathway

While this compound itself is a building block, the peptides synthesized from it can interact with various biological pathways. The parent amino acid, L-phenylalanine, has been shown at high concentrations to induce mitochondria-mediated apoptosis in cortical neurons through the RhoA/Rho-associated kinase (ROCK) signaling pathway.[7] Understanding such pathways is vital for drug development professionals designing peptides for neurological applications, as it provides insight into potential off-target effects or mechanisms of action.

The RhoA/ROCK Apoptosis Pathway:

-

Activation: Elevated levels of extracellular phenylalanine can trigger the activation of RhoA, a small GTPase.[7]

-

Kinase Cascade: Activated RhoA, in turn, activates Rho-associated kinase (ROCK).[7]

-

Downstream Effects: ROCK phosphorylates downstream targets, including the myosin light chain (MLC), leading to a cascade of events that activate Caspase-3, a key executioner of apoptosis.[7]

-

Inhibition: This pathway can be inhibited at multiple points. The RhoA antagonist C3 transferase or the specific ROCK inhibitor Y-27632 can block this signaling cascade and prevent the subsequent neuronal apoptosis.[7]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. N-Boc-3-chloro-L-phenylalanine, 95% | Fisher Scientific [fishersci.ca]

- 5. H52015.03 [thermofisher.cn]

- 6. benchchem.com [benchchem.com]

- 7. Phenylalanine activates the mitochondria-mediated apoptosis through the RhoA/Rho-associated kinase pathway in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Novel Therapeutics: A Technical Guide to the Discovery and Application of Unnatural Amino Acids in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic landscape is continuously evolving, with a growing demand for more specific, stable, and potent drug candidates. Peptides, with their high specificity and biological activity, have long been recognized as promising therapeutic agents. However, their application has often been limited by poor metabolic stability and low oral bioavailability. The advent of unnatural amino acids (UAAs) has revolutionized peptide-based drug discovery, offering a powerful toolkit to overcome these limitations and engineer peptides with enhanced pharmacological properties. This technical guide provides an in-depth exploration of the discovery, history, and core methodologies for incorporating unnatural amino acids into peptide synthesis, tailored for professionals in drug development and scientific research.

A Historical Perspective: From Discovery to Rational Design

The journey into the world of unnatural amino acids began with the very discovery of their natural counterparts. In 1806, asparagine was the first amino acid to be isolated. The early 20th century saw the elucidation of the 20 proteinogenic amino acids that constitute the fundamental building blocks of proteins in most living organisms.

The concept of expanding this natural repertoire emerged from the observation of non-proteinogenic amino acids in nature, which are not incorporated into proteins via the standard ribosomal machinery. These naturally occurring UAAs are often found in bacteria, fungi, and plants as secondary metabolites with diverse biological activities. This natural precedent inspired chemists and biologists to explore the synthetic incorporation of amino acids beyond the canonical 20.

A pivotal moment in this endeavor was the development of Solid-Phase Peptide Synthesis (SPPS) by Robert Bruce Merrifield in the 1960s, a technology that earned him the Nobel Prize in Chemistry in 1984. SPPS dramatically simplified and accelerated the process of peptide synthesis, making the incorporation of custom-designed unnatural amino acids a feasible reality.

The subsequent development of orthogonal tRNA-synthetase pairs in the late 20th and early 21st centuries, pioneered by researchers like Peter Schultz, marked another quantum leap. This technology allowed for the site-specific incorporation of UAAs into proteins in vivo by reprogramming the genetic code, opening up unprecedented possibilities for protein engineering and the creation of novel biologics.

Here is a timeline of key milestones:

| Year | Milestone | Significance |

| 1901 | Emil Fischer synthesizes the first dipeptide, glycylglycine. | Laid the foundation for chemical peptide synthesis.[1] |

| 1953 | Vincent du Vigneaud completes the first chemical synthesis of a peptide hormone, oxytocin. | Demonstrated the feasibility of synthesizing biologically active peptides.[2] |

| 1963 | R. Bruce Merrifield develops Solid-Phase Peptide Synthesis (SPPS). | Revolutionized peptide synthesis, making it faster and more efficient.[1] |

| Late 1980s | Development of Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for SPPS. | Provided a milder and more versatile alternative to the traditional Boc (tert-butyloxycarbonyl) chemistry. |

| 1990s | Introduction of Native Chemical Ligation (NCL). | Enabled the synthesis of larger proteins by ligating smaller, unprotected peptide fragments. |

| Early 2000s | Development of orthogonal aminoacyl-tRNA synthetase/tRNA pairs. | Allowed for the site-specific incorporation of unnatural amino acids into proteins in living cells, expanding the genetic code.[3] |

Core Methodologies for Unnatural Amino Acid Incorporation

The incorporation of unnatural amino acids into peptides can be broadly categorized into chemical synthesis and biological incorporation methods.

Solid-Phase Peptide Synthesis (SPPS)

SPPS remains the most widely used method for synthesizing peptides containing unnatural amino acids. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).

This protocol outlines the manual synthesis of a peptide containing an unnatural amino acid using Fmoc chemistry.

Materials:

-

Fmoc-protected amino acids (natural and unnatural)

-

Rink Amide resin (or other suitable resin)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

-

Reaction vessel with a frit

Procedure:

-

Resin Swelling:

-

Place the desired amount of resin in the reaction vessel.

-

Add DMF to swell the resin for at least 30 minutes.

-

Drain the DMF.

-

-

First Amino Acid Loading (if not pre-loaded):

-

Couple the first Fmoc-protected amino acid to the resin using a suitable coupling protocol.

-

-

Fmoc Deprotection:

-

Add the 20% piperidine solution in DMF to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the next Fmoc-protected amino acid (natural or unnatural, 3-5 equivalents) and coupling reagents (e.g., HBTU/HOBt, 3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the activation mixture.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours at room temperature.

-

To monitor the completion of the coupling reaction, a small sample of the resin can be taken for a ninhydrin test.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

-

-

Repeat Cycles:

-

Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.

-

-

Final Fmoc Deprotection:

-

After the last amino acid has been coupled, perform a final Fmoc deprotection as described in step 3.

-

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin.

-

Agitate for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) | Microwave-Assisted Peptide Synthesis (MAPS) |

| Principle | Stepwise synthesis on an insoluble support. | Synthesis in solution with intermediate purification. | SPPS accelerated by microwave energy. |

| Typical Peptide Length | Up to ~50 amino acids. | Shorter peptides and fragments. | Efficient for both short and long sequences. |

| Synthesis Time | Hours to days. | Days to weeks. | Minutes to hours per cycle. |

| Purification | Final cleavage and single purification. | Purification after each step. | Final cleavage and single purification. |

| Crude Purity | Generally high. | Very high. | Often higher than conventional SPPS. |

| Scalability | Milligram to gram scale. | Gram to kilogram scale. | Milligram to gram scale. |

Native Chemical Ligation (NCL)

Native Chemical Ligation is a powerful technique for the synthesis of large peptides and proteins. It involves the chemoselective reaction between two unprotected peptide fragments: one with a C-terminal thioester and the other with an N-terminal cysteine residue.

Materials:

-

Peptide-α-thioester

-

Peptide with an N-terminal cysteine

-

Ligation buffer (e.g., 6 M Guanidine-HCl, 100 mM sodium phosphate, pH 7.0)

-

Thiol catalyst (e.g., 4-mercaptophenylacetic acid - MPAA)

-

Reducing agent (e.g., Tris(2-carboxyethyl)phosphine - TCEP)

Procedure:

-

Peptide Preparation: Synthesize the peptide fragments using SPPS. The C-terminal fragment will be synthesized on a thioester-generating resin, and the N-terminal fragment will have a cysteine at its N-terminus. Purify both fragments by RP-HPLC.

-

Ligation Reaction Setup:

-

Dissolve the purified peptide fragments in the ligation buffer at equimolar concentrations (typically 1-5 mM).

-

Add the thiol catalyst (e.g., MPAA to a final concentration of 20-30 mM).

-

Add the reducing agent (e.g., TCEP to a final concentration of 5-10 mM) to ensure the cysteine thiol is in its reduced form.

-

-

Reaction Monitoring:

-

Incubate the reaction mixture at room temperature or 37°C.

-

Monitor the progress of the ligation by RP-HPLC and mass spectrometry. The ligated product will have a higher molecular weight and a different retention time compared to the starting fragments.

-

-

Purification:

-

Once the reaction is complete, purify the full-length ligated peptide by RP-HPLC.

-

Lyophilize the purified product.

-

In Vivo Incorporation via Nonsense Codon Suppression

This groundbreaking technique allows for the site-specific incorporation of unnatural amino acids into proteins within living cells. It relies on an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the UAA and recognizes a nonsense codon (typically the amber stop codon, UAG) that has been introduced into the gene of interest.

Caption: Workflow for in vivo UAA incorporation.

Applications in Drug Discovery: Modulating Signaling Pathways

The ability to incorporate UAAs into peptides has profound implications for drug discovery, enabling the fine-tuning of interactions with biological targets.

G-Protein Coupled Receptors (GPCRs)

GPCRs are a major class of drug targets. Peptides containing UAAs can be designed to act as highly specific agonists or antagonists of GPCRs, with improved stability and in vivo efficacy.

Caption: UAA-peptide activating a GPCR pathway.

Kinase Signaling Pathways

Kinases are another critical class of drug targets, particularly in oncology. UAA-containing peptides can be developed as potent and selective kinase inhibitors. For example, peptides can be designed to target the substrate-binding site or allosteric sites of kinases, leading to the inhibition of downstream signaling cascades like the MAPK and PI3K/Akt pathways.

References

A Technical Guide to the Strategic Application of Boc-3-chloro-L-phenylalanine in Peptide-Based Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract: Boc-3-chloro-L-phenylalanine is a pivotal synthetic building block in modern medicinal chemistry, primarily utilized in the solid-phase peptide synthesis (SPPS) of novel therapeutic peptides. Its intrinsic biological activity is not its defining characteristic; rather, its value lies in the unique structural and physicochemical properties it imparts to peptide structures. The incorporation of a chlorine atom at the meta position of the phenylalanine side chain can significantly influence the resulting peptide's conformation, binding affinity, metabolic stability, and overall pharmacological profile. This technical guide provides an in-depth overview of this compound, including its synthesis, its application in SPPS, and the potential impact of this modification on the biological activity of the final peptide.

Introduction: The Role of Modified Amino Acids in Drug Development

The development of peptide-based therapeutics has gained significant momentum due to their high specificity and potency. However, native peptides often suffer from poor metabolic stability and low bioavailability. The incorporation of unnatural amino acids is a key strategy to overcome these limitations. This compound is a commercially available, protected amino acid derivative that serves as a valuable tool for medicinal chemists.[1][2][3] The tert-butyloxycarbonyl (Boc) protecting group facilitates its use in established peptide synthesis protocols, while the 3-chloro modification on the phenyl ring offers a means to modulate the properties of the target peptide.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting its influence on the final peptide.

| Property | Value | Reference |

| IUPAC Name | (2S)-3-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | [4] |

| CAS Number | 114873-03-9 | [4] |

| Molecular Formula | C14H18ClNO4 | [3] |

| Molecular Weight | 299.75 g/mol | [4] |

| Appearance | White to off-white powder | [3] |

| Purity | ≥ 95% | [4][5] |

| Storage | 0-8 °C | [2][3] |

Synthesis of Boc-Protected Amino Acids: A General Protocol

The N-Boc protection of amino acids is a fundamental step in preparing them for peptide synthesis. A general method involves the reaction of the amino acid with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O), in the presence of a base.

Experimental Protocol: N-Boc Protection of L-Phenylalanine

This protocol describes the synthesis of the parent compound, N-Boc-L-phenylalanine, and is illustrative of the general procedure for protecting amino acids.

-

Dissolution: L-phenylalanine is dissolved in a mixture of an organic solvent (e.g., dioxane or tert-butyl alcohol) and water.[6] A base, such as sodium hydroxide or triethylamine, is added to deprotonate the amino group, increasing its nucleophilicity.

-

Reaction: Di-tert-butyl dicarbonate ((Boc)₂O), dissolved in the same organic solvent, is added dropwise to the stirred amino acid solution at room temperature.[6][7] The reaction is typically stirred for several hours or overnight to ensure completion.

-

Work-up: The reaction mixture is concentrated under reduced pressure to remove the organic solvent. The remaining aqueous solution is then washed with a nonpolar solvent (e.g., ethyl acetate) to remove unreacted (Boc)₂O and byproducts.

-

Acidification and Extraction: The aqueous layer is acidified to a pH of 2-3 with a cold acid solution (e.g., 1N HCl or citric acid).[6] This protonates the carboxylic acid and causes the Boc-protected amino acid to precipitate or allows for its extraction into an organic solvent like ethyl acetate.

-

Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is evaporated to yield the crude product.[6] Further purification can be achieved by crystallization.

Logical Flow of N-Boc Protection

Caption: Workflow for the synthesis of Boc-protected amino acids.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used in Boc-chemistry-based solid-phase peptide synthesis (SPPS). This methodology allows for the efficient assembly of a peptide chain on a solid support.

Experimental Protocol: General Boc-SPPS Cycle

-

Deprotection: The N-terminal Boc group of the resin-bound amino acid or peptide is removed using an acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[] This exposes a free amino group.

-

Neutralization: The resin is washed and then neutralized with a base, such as diisopropylethylamine (DIPEA), to prepare the free amine for coupling.

-

Coupling: The next Boc-protected amino acid (e.g., this compound) is pre-activated with a coupling reagent (e.g., HBTU, DCC) and added to the resin. The activated carboxylic acid reacts with the free amino group on the resin to form a peptide bond.

-

Washing: The resin is thoroughly washed with solvents like DCM and dimethylformamide (DMF) to remove excess reagents and byproducts.

-

Cycle Repetition: These four steps are repeated for each subsequent amino acid in the desired peptide sequence.

-

Cleavage: Once the peptide is fully assembled, it is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously using a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).

Boc-SPPS Workflow Diagram

Caption: The iterative cycle of Boc-based solid-phase peptide synthesis.

Potential Biological Impact of 3-Chloro-L-Phenylalanine Incorporation

While this compound itself is not known for significant biological activity, its incorporation into a peptide can have profound effects:

-

Increased Proteolytic Stability: The presence of a non-native amino acid can hinder recognition by proteases, thereby increasing the in vivo half-life of the peptide.

-

Modulation of Receptor Binding: The chlorine atom is an electron-withdrawing group that can alter the electronic properties of the phenyl ring. This can influence pi-pi stacking or other non-covalent interactions with a biological target, potentially increasing binding affinity and potency.

-

Conformational Constraint: The steric bulk of the chlorine atom can restrict the conformational flexibility of the peptide backbone and the amino acid side chain. This can lock the peptide into a bioactive conformation, leading to enhanced activity.

Hypothetical Application: Targeting a Kinase Signaling Pathway

Many peptide-based drugs are designed as inhibitors of protein-protein interactions or enzymes like kinases. A peptide incorporating 3-chloro-L-phenylalanine could be designed to inhibit a specific kinase, for example, one involved in a cancer-related signaling pathway.

Hypothetical Kinase Inhibition Pathway

Caption: Inhibition of a signaling pathway by a modified peptide.

Conclusion

This compound is a specialized chemical tool of significant value in pharmaceutical research and development. While not a therapeutic agent in itself, its strategic incorporation into peptides allows for the fine-tuning of their pharmacological properties. The ability to enhance metabolic stability, modulate target binding, and impose conformational constraints makes it an essential building block for designing the next generation of peptide-based drugs. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for researchers to leverage the potential of this compound in their drug discovery programs.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. N-Boc-3-chloro-L-phenylalanine, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. N-Boc-3-chloro-L-phenylalanine, 95% | Fisher Scientific [fishersci.ca]

- 6. Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

In-Depth Technical Guide to the Safety and Handling of Boc-3-chloro-L-phenylalanine